molecular formula C12H16ClN3O3 B1404953 Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate CAS No. 1497419-93-8

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Cat. No.: B1404953
CAS No.: 1497419-93-8
M. Wt: 285.73 g/mol
InChI Key: SECNSRAEJAMXEI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a hydroxycyclohexylamino group, and a carboxylate ester group. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Hydroxycyclohexylamino Group: This step involves nucleophilic substitution reactions where the amino group is introduced.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of dechlorinated products

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-aminopyrimidine-5-carboxylate: Lacks the hydroxycyclohexyl group, making it less complex.

    Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is unique due to the presence of the hydroxycyclohexylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-19-11(18)9-6-14-12(13)16-10(9)15-7-2-4-8(17)5-3-7/h6-8,17H,2-5H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNSRAEJAMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
Reactant of Route 6
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Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

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